molecular formula C10H16N2O4 B13640357 Methyl 4-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)butanoate

Methyl 4-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)butanoate

Cat. No.: B13640357
M. Wt: 228.24 g/mol
InChI Key: BQCRKIJNHUNAGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)butanoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidinone ring, a methylamino group, and a butanoate ester, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)butanoate typically involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Methylamino Group: This step involves the reaction of the intermediate with a methylamine source.

    Esterification: The final step involves the esterification of the intermediate to form the butanoate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Methyl 4-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)butanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)butanoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2,5-dioxopyrrolidin-1-yl)-2-(ethylamino)butanoate
  • Methyl 4-(2,5-dioxopyrrolidin-1-yl)-2-(propylamino)butanoate
  • Methyl 4-(2,5-dioxopyrrolidin-1-yl)-2-(butylamino)butanoate

Uniqueness

Methyl 4-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 4-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)butanoate is a compound of significant interest in medicinal chemistry and pharmacology due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interaction with biomolecules, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₆N₂O₄, with a molecular weight of 228.24 g/mol. The compound features a pyrrolidinone ring and an ester functional group that contribute to its unique chemical reactivity and biological properties.

Research indicates that this compound exhibits various biological activities through its interactions with specific molecular targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered biochemical processes within cells.
  • Receptor Modulation : It may interact with receptor sites on cell membranes, influencing signal transduction pathways.

Anticonvulsant Activity

A study highlighted the potential anticonvulsant properties of related compounds within the same structural family. These compounds were shown to inhibit calcium currents mediated by Cav1.2 (L-type) channels, suggesting a mechanism for their anticonvulsant effects . Given the structural similarities, this compound may exhibit similar properties.

Antimicrobial Activity

In vitro studies have demonstrated that compounds with similar structures possess antimicrobial properties. For instance, derivatives were tested against various bacterial strains using the minimum inhibitory concentration (MIC) method. While specific data on this compound's antimicrobial activity is limited, the presence of the pyrrolidinone ring suggests potential efficacy against pathogens .

Interaction Studies

Ongoing research focuses on the binding affinities of this compound with specific biomolecules. Preliminary studies suggest that it may modulate biochemical pathways by interacting with proteins involved in various diseases.

Pharmacokinetics and Metabolism

The metabolic stability of similar compounds has been investigated using human liver microsomes. These studies indicate that modifications to the structure can significantly alter metabolic pathways and stability profiles. For instance, related compounds showed varying degrees of biotransformation, which could impact their therapeutic potential and safety profiles .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their biological activities:

Compound NameBiological Activity
Methyl 4-(2,5-dioxopyrrolidin-1-yl)-2-(ethylamino)butanoatePotential enzyme inhibition
Methyl 4-(2,5-dioxopyrrolidin-1-yl)-2-(propylamino)butanoateAntimicrobial properties
Methyl 4-(2,5-dioxopyrrolidin-1-yl)-2-(butylamino)butanoateAnticonvulsant activity

Properties

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

methyl 4-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)butanoate

InChI

InChI=1S/C10H16N2O4/c1-11-7(10(15)16-2)5-6-12-8(13)3-4-9(12)14/h7,11H,3-6H2,1-2H3

InChI Key

BQCRKIJNHUNAGG-UHFFFAOYSA-N

Canonical SMILES

CNC(CCN1C(=O)CCC1=O)C(=O)OC

Origin of Product

United States

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